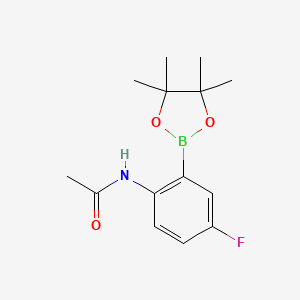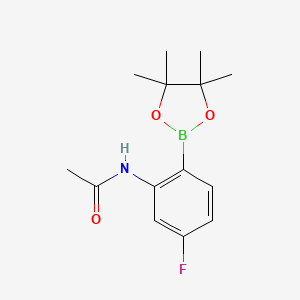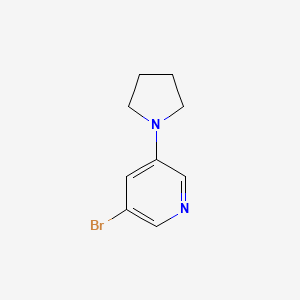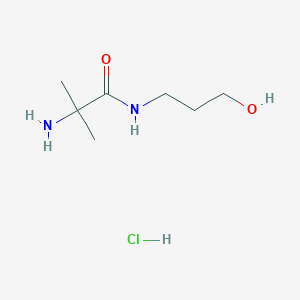![molecular formula C10H11NO2S B1441953 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide CAS No. 19654-38-7](/img/structure/B1441953.png)
1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide
Overview
Description
“1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide” is a chemical compound with the CAS Number: 19654-38-7 . It has a molecular weight of 209.27 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11NO2S/c1-11(2)10(13)14-9-5-3-8(7-12)4-6-9/h3-7H,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.26 . It is typically stored at room temperature and is in powder form .Scientific Research Applications
Synthesis and Chemical Reactions
1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide is a chemical compound that can be involved in various chemical reactions and syntheses. For example, the treatment of similar formamides with sulfur tetrafluoride has been shown to result in the direct conversion of the formyl group to the trifluoromethyl group, yielding compounds like dimethyl(trifluoromethyl)amine (Dmowski & Kamiński, 1983).
Structural Investigations
In studies involving structural analysis, compounds similar to 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide have been used. For example, the crystal structure of certain acetamide compounds was determined using a similar compound as a solvent, revealing important information about molecular conformations and interactions (Cai et al., 2009).
Solvent Applications
Compounds like N,N-dimethylformamide, which share a structural similarity with 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide, have been used as solvents in various chemical reactions and processes. For instance, they have been used in the synthesis of certain acrylic copolymers, indicating their utility in polymer chemistry (Rossi et al., 2008).
Pharmaceutical Research
In pharmaceutical research, similar compounds have been utilized in the synthesis of various pharmaceutical agents. For example, N,N-dimethylformamide has been used in the synthesis of antimicrobial agents, demonstrating its role in facilitating the creation of potentially beneficial drugs (Pansare et al., 2014).
Material Science
In the field of material science, compounds like 1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide can play a role in the synthesis and study of new materials. For instance, the use of similar compounds in the creation of novel lanthanide coordination polymers has been documented, which can contribute to advancements in material science and engineering (Li et al., 2014).
Safety And Hazards
properties
IUPAC Name |
S-(4-formylphenyl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-11(2)10(13)14-9-5-3-8(7-12)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYSFQMOPSDSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(chloroacetyl)amino]phenyl}benzamide](/img/structure/B1441871.png)



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B1441878.png)
![8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1441879.png)

![4-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441882.png)
![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride](/img/structure/B1441887.png)
![Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1441888.png)

![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B1441891.png)

![6-Bromo-2-methylthiazolo[5,4-b]pyridine](/img/structure/B1441893.png)